molecular formula C12H17N5 B1395727 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine CAS No. 1211511-95-3

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Cat. No. B1395727
CAS RN: 1211511-95-3
M. Wt: 231.3 g/mol
InChI Key: WBOOSQIKPDOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, also known as 4MPI, is a novel small molecule that has been studied extensively in recent years. It is a derivative of the indazole group of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial properties. 4MPI has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which make it an attractive candidate for the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. For example, 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been found to interact with several receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the opioid receptor μ-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine has been found to modulate the activity of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), serotonin receptor 5-HT2A, dopamine receptor D2, and opioid receptor μ-opioid receptor.

Advantages and Limitations for Lab Experiments

The use of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and purify, making it an attractive candidate for laboratory experiments. Second, it has been shown to possess a variety of biological activities, making it an ideal candidate for the study of various diseases. Finally, it has been found to interact with several receptors, making it an ideal candidate for the study of receptor interactions.
However, there are also some limitations to the use of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine in laboratory experiments. First, the exact mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is not yet fully understood, making it difficult to predict its effects on various diseases. Second, the effects of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine on humans are not yet fully understood, so it is not yet known if it is safe for human use.

Future Directions

The future of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is promising. Further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications is needed. In addition, further studies into its effects on humans and its potential use in the treatment of various diseases are needed. Finally, further research into its potential interactions with other drugs and its potential side effects is also needed.

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOSQIKPDOMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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